(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane
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Overview
Description
(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a white crystalline powder that is sparingly soluble in water and freely soluble in organic solvents. Diclofenac is widely used as a model compound in the field of pharmaceutical research due to its unique chemical structure and pharmacological properties.
Mechanism Of Action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting the activity of COX, Diclofenac reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical And Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects, including analgesic, anti-inflammatory, and antipyretic properties. It has also been shown to have a modulatory effect on the immune system, and to inhibit the proliferation of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
The advantages of using Diclofenac in lab experiments include its well-established pharmacological properties, its availability, and its relatively low cost. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
Future Directions
For research on Diclofenac include the development of new drug delivery systems, the study of its pharmacokinetics and pharmacodynamics, and the investigation of its potential use in the treatment of cancer and other diseases. Additionally, the use of Diclofenac as a model compound for the development of new drugs and drug delivery systems is likely to continue to be an important area of research in the future.
Synthesis Methods
The synthesis of Diclofenac involves a multistep process that begins with the reaction of 2,6-dichloroaniline with 2-chloroacetyl chloride to form 2-(2,6-dichlorophenyl)acetyl chloride. This intermediate is then reacted with cyclohexanone to form (1R,2R,4S)-1-(2,6-dichlorophenyl)-2-(1-cyclohexen-1-yl)ethanol, which is subsequently converted to Diclofenac by reaction with acetic anhydride.
Scientific Research Applications
Diclofenac is widely used in scientific research as a model compound for the development of new drugs and drug delivery systems. Its unique chemical structure and pharmacological properties make it an ideal candidate for the study of drug metabolism, drug interactions, and drug-target interactions. Diclofenac is also used as a reference compound in the development of analytical methods for the detection and quantification of drugs in biological samples.
properties
CAS RN |
15019-73-5 |
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Product Name |
(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane |
Molecular Formula |
C7H10Cl2 |
Molecular Weight |
165.06 g/mol |
IUPAC Name |
(1R,2R,4S)-1,2-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-3-5-1-2-7(6,9)4-5/h5-6H,1-4H2/t5-,6+,7+/m0/s1 |
InChI Key |
LLPWSPJWQKOHBM-RRKCRQDMSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@@H]1C[C@H]2Cl)Cl |
SMILES |
C1CC2(CC1CC2Cl)Cl |
Canonical SMILES |
C1CC2(CC1CC2Cl)Cl |
synonyms |
Norbornane, 1,2-dichloro-, endo- (8CI) |
Origin of Product |
United States |
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